molecular formula C13H18ClNO2 B7805508 methyl (S)-4-(piperidin-3-yl)benzoate hydrochloride

methyl (S)-4-(piperidin-3-yl)benzoate hydrochloride

Cat. No.: B7805508
M. Wt: 255.74 g/mol
InChI Key: SMSHBDLHVMFUOO-UTONKHPSSA-N
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Description

Methyl (S)-4-(piperidin-3-yl)benzoate hydrochloride is an organic compound that combines a benzoate ester with a piperidine derivative

Preparation Methods

Synthetic Routes and Reaction Conditions: : The synthesis of methyl (S)-4-(piperidin-3-yl)benzoate hydrochloride typically involves several steps. One common method includes starting with a benzoic acid derivative, which is esterified to form methyl benzoate. Then, through a series of reactions involving piperidine, the piperidin-3-yl group is introduced at the 4-position of the benzoate. The final product is then treated with hydrochloric acid to form the hydrochloride salt. Specific reaction conditions such as temperature, solvents, and catalysts may vary based on the detailed synthetic route used.

Industrial Production Methods: : On an industrial scale, the synthesis may be optimized for cost-efficiency and yield. This often involves using high-throughput continuous flow reactors and more eco-friendly solvents. The key steps are generally the same, but the process is streamlined to reduce waste and improve scalability.

Chemical Reactions Analysis

Types of Reactions it Undergoes: : Methyl (S)-4-(piperidin-3-yl)benzoate hydrochloride is known to undergo several types of chemical reactions, including:

  • Oxidation: : It can be oxidized under specific conditions, often using reagents such as potassium permanganate or chromium trioxide.

  • Reduction: : This compound can be reduced, commonly using hydrogen gas over a palladium catalyst or lithium aluminum hydride.

  • Substitution: : It can participate in nucleophilic substitution reactions, where the ester or the piperidine group may be replaced by other functional groups.

Common Reagents and Conditions: : The reagents and conditions for these reactions typically involve standard organic chemistry techniques. For oxidation, strong oxidizing agents and controlled temperatures are used. Reduction reactions might employ metal catalysts and hydrogen gas. Substitution reactions often occur in the presence of nucleophiles and bases under mild to moderate temperatures.

Major Products Formed from These Reactions: : Depending on the specific reaction, the products can vary. Oxidation might lead to carboxylic acids or aldehydes. Reduction can yield primary alcohols. Substitution can result in a wide array of derivatives with modified functional groups.

Scientific Research Applications

Methyl (S)-4-(piperidin-3-yl)benzoate hydrochloride finds applications across several fields:

  • Chemistry: : Used as a building block in the synthesis of more complex molecules.

  • Biology: : Studied for its potential interactions with biological systems, possibly as a ligand or inhibitor.

  • Medicine: : Explored for therapeutic properties, particularly in the design of new drugs targeting specific pathways.

  • Industry: : Utilized in the production of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism by which methyl (S)-4-(piperidin-3-yl)benzoate hydrochloride exerts its effects often involves:

  • Molecular Targets: : It may interact with enzymes or receptors in biological systems, altering their activity.

  • Pathways Involved: : It could modulate signaling pathways, potentially leading to therapeutic effects in disease models.

Comparison with Similar Compounds

Compared to other similar compounds, such as:

  • Methyl 4-(piperidin-3-yl)benzoate: : The hydrochloride salt form has enhanced solubility and stability.

  • Ethyl (S)-4-(piperidin-3-yl)benzoate: : The methyl ester may have different pharmacokinetics and potency.

  • Methyl (S)-4-(piperidin-4-yl)benzoate: : Changing the position of the piperidine ring alters the compound’s interaction with its targets.

These differences highlight its unique properties, which make it a valuable tool in research and industry.

There you have it—a deep dive into the fascinating world of methyl (S)-4-(piperidin-3-yl)benzoate hydrochloride. What do you think? Would you like to explore anything further?

Properties

IUPAC Name

methyl 4-[(3S)-piperidin-3-yl]benzoate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO2.ClH/c1-16-13(15)11-6-4-10(5-7-11)12-3-2-8-14-9-12;/h4-7,12,14H,2-3,8-9H2,1H3;1H/t12-;/m1./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMSHBDLHVMFUOO-UTONKHPSSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)C2CCCNC2.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)C1=CC=C(C=C1)[C@@H]2CCCNC2.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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